molecular formula C46H82F3N17O18 B6295642 Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate CAS No. 189125-14-2

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate

货号 B6295642
CAS 编号: 189125-14-2
分子量: 1218.2 g/mol
InChI 键: HSNMDEZWJUONMA-RQOICTHYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate (APFMT-TFA) is a peptide derived from the amyloid precursor protein (APP) that has been studied for its potential therapeutic applications in treating Alzheimer’s disease and other neurological disorders. APP is a type I transmembrane protein that is ubiquitously expressed in the brain and is known for its role in the development and maintenance of neuronal architecture and synaptic plasticity. APFMT-TFA is a truncated version of APP that is produced by a frameshift mutation and has been shown to have a number of potential therapeutic applications.

科学研究应用

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been studied for its potential therapeutic applications in treating Alzheimer’s disease and other neurological disorders. It has been shown to modulate the activity of certain proteins involved in the pathogenesis of Alzheimer’s disease, such as amyloid-beta (Aβ) and tau. It has also been shown to reduce the levels of Aβ and tau in the brain, which may be beneficial in the treatment of Alzheimer’s disease. In addition, Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been studied for its potential to protect neurons from damage caused by oxidative stress, which is believed to be an important factor in the development of Alzheimer’s disease.

作用机制

The exact mechanism of action of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is not yet fully understood, but it is believed to modulate the activity of certain proteins involved in the pathogenesis of Alzheimer’s disease, such as Aβ and tau. It has been suggested that Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate may interact with certain receptors in the brain, such as the amyloid precursor protein receptor (APPR), which may be involved in the regulation of Aβ and tau levels. It has also been suggested that Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate may modulate the activity of certain enzymes involved in the production of Aβ and tau, such as β-secretase and γ-secretase.
Biochemical and Physiological Effects
Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of Aβ and tau in the brain, which may be beneficial in the treatment of Alzheimer’s disease. In addition, Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been shown to reduce oxidative stress in the brain, which may be beneficial in protecting neurons from damage caused by oxidative stress. It has also been suggested that Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate may modulate the activity of certain enzymes involved in the production of Aβ and tau, such as β-secretase and γ-secretase.

实验室实验的优点和局限性

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is a relatively simple and cost-effective peptide to produce using recombinant DNA technology. This makes it an attractive option for use in lab experiments. However, there are some limitations to using Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate in lab experiments. For example, it is difficult to control the exact concentration of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate in the experiments, which can lead to inconsistent results. In addition, Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is a relatively new peptide and its exact mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.

未来方向

There are a number of potential future directions for the study of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate. Further research is needed to better understand the exact mechanism of action of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate and how it modulates the activity of certain proteins and enzymes involved in the pathogenesis of Alzheimer’s disease. In addition, further research is needed to determine the optimal concentrations of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate for use in lab experiments and to develop more reliable methods for controlling the concentration of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate in experiments. Finally, further research is needed to determine the potential therapeutic applications of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate in the treatment of Alzheimer’s disease and other neurological disorders.

合成方法

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is produced by a frameshift mutation in the APP gene, which results in a truncated form of APP with an additional C-terminal peptide. The peptide is then modified with trifluoroacetate (TFA) to produce Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate. This process is typically done using recombinant DNA technology and is relatively simple and cost-effective.

属性

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H81N17O16.C2HF3O2/c1-21(2)17-28(38(72)54-22(3)42(76)77)58-36(70)27(12-13-32(66)67)57-35(69)26(10-5-6-14-45)56-39(73)29(19-62)59-40(74)30(20-63)60-41(75)33(23(4)64)61-37(71)25(11-8-16-52-44(49)50)55-31(65)18-53-34(68)24(46)9-7-15-51-43(47)48;3-2(4,5)1(6)7/h21-30,33,62-64H,5-20,45-46H2,1-4H3,(H,53,68)(H,54,72)(H,55,65)(H,56,73)(H,57,69)(H,58,70)(H,59,74)(H,60,75)(H,61,71)(H,66,67)(H,76,77)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t22-,23+,24-,25-,26-,27-,28-,29-,30-,33-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNMDEZWJUONMA-RQOICTHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H82F3N17O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。